(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile
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Overview
Description
(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile is a chiral compound with a cyclopropane ring substituted with a phenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitrile group to amines.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) for electrophilic aromatic substitution.
Major Products
Oxidation: Phenylacetic acid or benzaldehyde derivatives.
Reduction: Corresponding primary amines.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its nitrile and phenyl groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide: A chiral ketene equivalent used in cycloaddition reactions.
(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate: Used in the synthesis of complex organic molecules.
Uniqueness
(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile is unique due to its rigid cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of various complex structures and enhances its utility in diverse chemical transformations .
Properties
CAS No. |
646995-51-9 |
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Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3/t10-,11-/m1/s1 |
InChI Key |
XXCQEIYQDPRHOZ-GHMZBOCLSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C2=CC=CC=C2)C#N)C |
Canonical SMILES |
CC1(C(C1C2=CC=CC=C2)C#N)C |
Origin of Product |
United States |
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